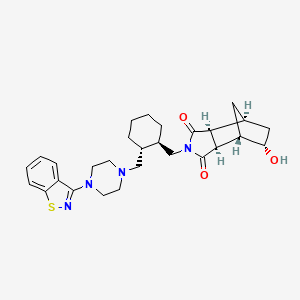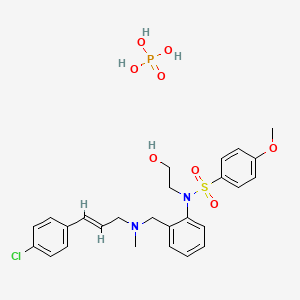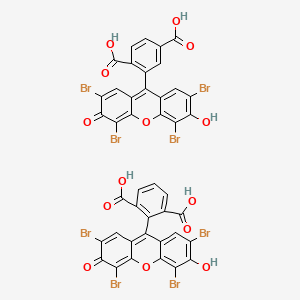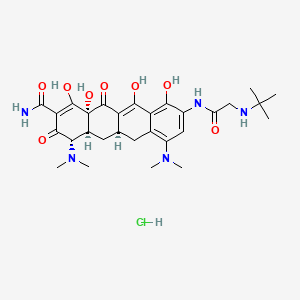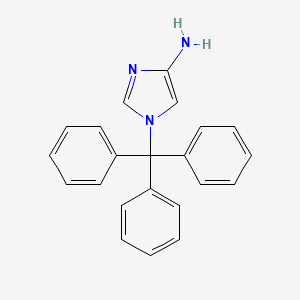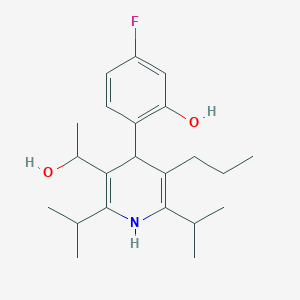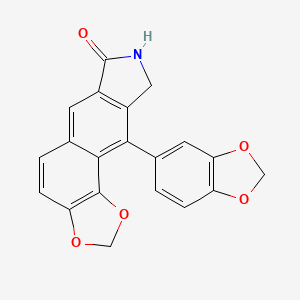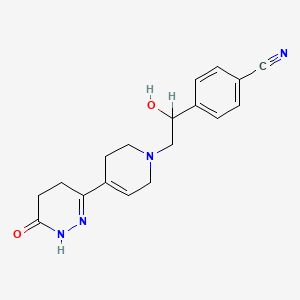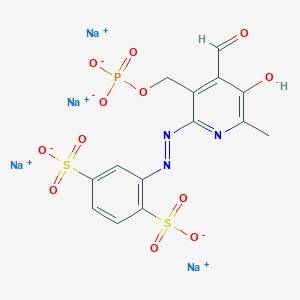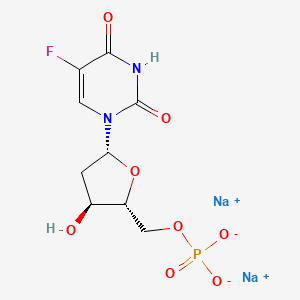
((2R,3S,5R)-5-(5-氟-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)-3-羟基四氢呋喃-2-基)甲基磷酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt (5-FdUMP) is a compound that is used in a variety of scientific research applications. It is a derivative of uridine, which is a naturally occurring nucleoside found in ribonucleic acid (RNA). 5-FdUMP is a synthetic form of uridine that has been modified to contain a fluorine atom at the 5' position. This modification increases its stability and resistance to enzymatic degradation, making it a useful reagent for research purposes.
科学研究应用
癌症治疗
5-氟-2’-脱氧尿苷 5’-单磷酸钠盐: (FdUMP) 是 5-氟尿嘧啶 (5-FU) 的代谢产物,5-FU 是一种广泛使用的化疗药物 {svg_1}。FdUMP 作为自杀性抑制剂作用于胸腺嘧啶合成酶 (TS),TS 是 DNA 合成中至关重要的酶。 通过抑制 TS,FdUMP 可以阻止快速生长的肿瘤增殖,使其成为癌症治疗中的强效药物,尤其适用于结直肠癌 {svg_2}.
分子生物学研究
在分子生物学中,FdUMP 用于研究 DNA 合成和代谢。 它可以作为工具来了解 DNA 复制机制以及 DNA 合成抑制的影响 {svg_3}.
抗代谢物研究
FdUMP 是一种抗代谢物,可用于探索核苷酸合成和代谢的生化途径。 研究人员用它来研究核苷酸失衡对细胞生长和存活的影响 {svg_4}.
神经生物学
FdUMP 已被用作培养小鼠原代皮质神经元的抗有丝分裂剂。 这种应用有助于研究神经系统发育和疾病 {svg_5}.
培养基成分
该化合物还用作培养小鼠原代皮质神经元培养基的成分,为研究神经元行为和药理学效应提供受控环境 {svg_6}.
酶功能研究
FdUMP 用于研究胸腺嘧啶合成酶 (TS) 的活性及其功能。 这些研究对于了解 TS 在 DNA 合成中的作用以及开发 TS 抑制剂作为治疗剂至关重要 {svg_7}.
安全和危害
FdUMP is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Carc. 2 . It is harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
作用机制
Target of Action
The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Mode of Action
FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .
Result of Action
The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .
生化分析
Biochemical Properties
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .
Cellular Effects
The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .
Metabolic Pathways
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt involves the conversion of 5-Fluoro-2'-deoxyuridine to its monophosphate form, followed by the addition of sodium to form the sodium salt.", "Starting Materials": [ "5-Fluoro-2'-deoxyuridine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: 5-Fluoro-2'-deoxyuridine is reacted with phosphoric acid to form 5-Fluoro-2'-deoxyuridine 5'-monophosphate.", "Step 2: The resulting 5-Fluoro-2'-deoxyuridine 5'-monophosphate is then reacted with sodium hydroxide to form the sodium salt of 5-Fluoro-2'-deoxyuridine 5'-monophosphate.", "Step 3: The sodium salt is then purified by precipitation with sodium chloride and subsequent filtration." ] } | |
CAS 编号 |
103226-10-4 |
分子式 |
C9H11FN2NaO8P |
分子量 |
348.15 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChI 键 |
MMBCLHTXMDSSCH-VWZUFWLJSA-M |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




